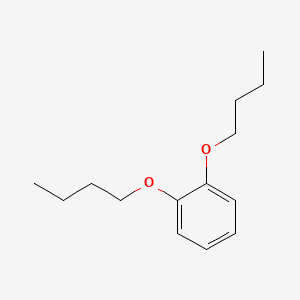
1,2-Dibutoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibutoxybenzene: is an organic compound with the molecular formula C14H22O2 . It is a derivative of benzene, where two hydrogen atoms are replaced by butoxy groups at the 1 and 2 positions. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibutoxybenzene can be synthesized through the alkoxylation of 1,2-dihydroxybenzene. The process involves the reaction of 1,2-dihydroxybenzene with bromobutane in the presence of an alkali solution. The reaction is carried out in an inert gas atmosphere at a temperature of 95-100°C. The reaction mass is then exposed to mixing for 5 hours at 105°C, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves vacuum distillation to extract the compound with high purity. The final product is purified by processing with an alkaline water-methanol solution, followed by washing and drying .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibutoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-donating nature of the butoxy groups, the compound readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for bromination or nitration reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Bromination: 4-bromo-1,2-dibutoxybenzene.
Nitration: 4-nitro-1,2-dibutoxybenzene.
Oxidation: 1,2-dibutoxybenzoquinone.
Scientific Research Applications
1,2-Dibutoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex aromatic compounds.
Material Science: The compound is utilized in the development of novel luminescent liquid crystals and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism of action of 1,2-dibutoxybenzene involves its interaction with various molecular targets. The butoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This reactivity is exploited in various synthetic applications to form new compounds with desired properties .
Comparison with Similar Compounds
1,2-Dimethoxybenzene (Veratrole): Similar in structure but with methoxy groups instead of butoxy groups.
1,3-Dibutoxybenzene: Another isomer with butoxy groups at the 1 and 3 positions.
1,4-Dibutoxybenzene: An isomer with butoxy groups at the 1 and 4 positions.
Uniqueness: 1,2-Dibutoxybenzene is unique due to the specific positioning of the butoxy groups, which influences its chemical reactivity and physical properties. This positioning makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Properties
CAS No. |
20367-35-5 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1,2-dibutoxybenzene |
InChI |
InChI=1S/C14H22O2/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
GHKFGRVGAQYZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















